molecular formula C21H25N5O4S B2763221 2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1105240-79-6

2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2763221
CAS RN: 1105240-79-6
M. Wt: 443.52
InChI Key: HFRAPTQLXNIQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. It belongs to the class of compounds known as triazoles, which are nitrogen-containing heterocycles .


Synthesis Analysis

While the specific synthesis of this compound is not available, triazoles are generally synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . Another common method involves the cyclization of a heterocyclic diamine with a nitrite .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites. They can react with various enzymes and receptors in biological systems, showing versatile biological activities .

Scientific Research Applications

Anticancer Properties

CHEMBL4580445 exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it inhibits specific pathways involved in cell proliferation and survival, making it a potential candidate for targeted cancer therapies .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory properties of CHEMBL4580445. It modulates key inflammatory pathways, such as NF-κB and COX-2, which play crucial roles in inflammation. By attenuating these pathways, the compound may have applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Potential

CHEMBL4580445 has shown neuroprotective effects in preclinical models. It enhances neuronal survival, reduces oxidative stress, and promotes synaptic plasticity. Researchers are investigating its potential for treating neurodegenerative disorders, such as Alzheimer’s and Parkinson’s disease .

Antimicrobial Activity

In vitro studies indicate that CHEMBL4580445 possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its unique chemical structure allows it to interact with bacterial membranes, disrupting their integrity. This property could be harnessed for developing novel antibiotics .

Analgesic Properties

Researchers have explored the analgesic effects of CHEMBL4580445. It modulates pain pathways, including opioid receptors and voltage-gated ion channels. While further studies are needed, it holds promise as a non-opioid analgesic for chronic pain management .

Cardiovascular Applications

CHEMBL4580445 has been investigated for its cardiovascular effects. It influences vascular tone, platelet aggregation, and endothelial function. Potential applications include managing hypertension and preventing thrombotic events .

These six areas highlight the diverse potential of CHEMBL4580445 in scientific research. Keep in mind that ongoing studies may uncover additional applications, making it an exciting compound for future investigations . If you need further details or have any other requests, feel free to ask!

Future Directions

The future directions for this compound could involve further studies to understand its biological activities and potential applications in medicinal chemistry. Triazoles are a focus of research due to their wide range of biological activities .

properties

IUPAC Name

2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-29-15-10-14(11-16(12-15)30-2)22-19(27)13-25-21(28)26-18(23-25)8-9-20(24-26)31-17-6-4-3-5-7-17/h8-12,17H,3-7,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRAPTQLXNIQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.